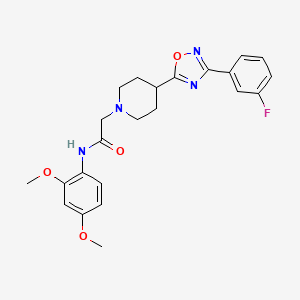
N-(2,4-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,4-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H25FN4O4 and its molecular weight is 440.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,4-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a complex organic compound that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by the following molecular details:
| Property | Value |
|---|---|
| Molecular Formula | C25H28F N3O4 |
| Molecular Weight | 438.51 g/mol |
| LogP | 3.71 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 86 Ų |
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. The specific compound under review has been evaluated against various cancer cell lines, including:
- PC-3 (prostate cancer)
- HCT-116 (colon cancer)
- MDA-MB-231 (breast cancer)
Studies have shown that derivatives of oxadiazoles can inhibit cell proliferation effectively. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against these cell lines, indicating potent anticancer activity .
Case Study:
In a comparative study of various oxadiazole derivatives, it was found that those with substituents like piperidine showed enhanced cytotoxicity. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling pathways involved in cell survival .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been widely explored. This compound exhibited notable activity against various bacterial strains including resistant strains of Staphylococcus aureus and Escherichia coli. The presence of the oxadiazole ring was crucial for this antimicrobial effect .
Mechanism of Action:
The antimicrobial activity is believed to arise from the disruption of bacterial cell membranes and interference with cellular metabolic processes. Studies have indicated that these compounds can inhibit bacterial enzymes critical for cell wall synthesis .
Research Findings and Mechanisms
Recent studies have focused on elucidating the mechanisms behind the biological activities of oxadiazole derivatives:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit various enzymes such as histone deacetylases (HDAC), which are implicated in cancer progression. The inhibition leads to altered gene expression favoring apoptosis in cancer cells .
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in cancer cell signaling pathways. For example, docking studies indicated strong binding affinities to EGFR and Src kinases .
Summary
This compound is a promising candidate in drug discovery due to its significant biological activities. Its anticancer and antimicrobial properties are supported by both empirical data and theoretical studies on its mechanism of action. Further research is warranted to explore its full therapeutic potential and optimize its efficacy for clinical applications.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c1-30-18-6-7-19(20(13-18)31-2)25-21(29)14-28-10-8-15(9-11-28)23-26-22(27-32-23)16-4-3-5-17(24)12-16/h3-7,12-13,15H,8-11,14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSDTRKARHWXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














